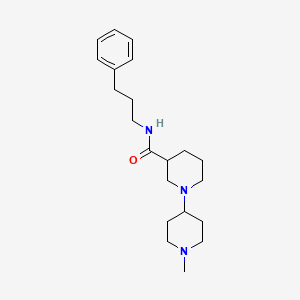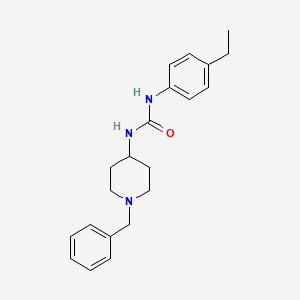![molecular formula C23H19BrN2O5 B5351358 N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine](/img/structure/B5351358.png)
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine, also known as BFA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BFA is a synthetic amino acid derivative that belongs to the family of acryloylphenylalanine compounds.
Mecanismo De Acción
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine works by inhibiting the function of the Golgi complex, which is responsible for the processing and sorting of proteins in the cell. This compound binds to the ADP-ribosylation factor (ARF) on the Golgi complex, preventing the formation of COPI-coated vesicles, which are responsible for the transport of proteins from the Golgi complex to the endoplasmic reticulum. This results in the accumulation of proteins in the Golgi complex, leading to its fragmentation and loss of function.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in tumor cells by disrupting the function of the Golgi complex. This compound has also been found to inhibit the release of inflammatory cytokines, such as TNF-alpha, IL-6, and IL-1 beta, from activated macrophages. Additionally, this compound has been found to inhibit angiogenesis, which is the process of forming new blood vessels, by inhibiting the migration and proliferation of endothelial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine in lab experiments is its specificity for the Golgi complex. This compound has been found to have minimal effects on other organelles in the cell, making it a useful tool for studying the function of the Golgi complex. However, one of the limitations of using this compound is its potential toxicity to cells. This compound has been found to induce apoptosis in some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine. One area of research is the development of this compound analogs with improved efficacy and reduced toxicity. Another area of research is the study of the role of the Golgi complex in the development and progression of cancer. This compound has been found to have anti-tumor properties, and further research may lead to the development of new cancer therapies. Additionally, the use of this compound as a tool to study membrane trafficking in living cells may lead to a better understanding of the mechanisms underlying various diseases.
Conclusion
In conclusion, this compound is a synthetic amino acid derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of this compound involves the reaction of 3-bromobenzaldehyde with 2-furoyl glycine ethyl ester to form a Schiff base intermediate, which is then reacted with L-phenylalanine to form this compound. This compound has been found to have anti-tumor, anti-inflammatory, and anti-angiogenic properties and has been used as a tool in the study of intracellular protein trafficking. This compound works by inhibiting the function of the Golgi complex, leading to its accumulation and fragmentation. This compound has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of this compound, including the development of this compound analogs and the study of the role of the Golgi complex in cancer development and progression.
Métodos De Síntesis
The synthesis of N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine involves the reaction of 3-bromobenzaldehyde with 2-furoyl glycine ethyl ester to form a Schiff base intermediate. This intermediate is then reacted with L-phenylalanine to form this compound. The process of synthesis is carried out under controlled conditions in a laboratory.
Aplicaciones Científicas De Investigación
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. This compound has been used as a tool in the study of intracellular protein trafficking and as a probe to study membrane trafficking in living cells. It has also been used as a tool to study the role of the Golgi complex in the secretion of proteins.
Propiedades
IUPAC Name |
2-[[(E)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O5/c24-17-9-4-8-16(12-17)14-18(25-22(28)20-10-5-11-31-20)21(27)26-19(23(29)30)13-15-6-2-1-3-7-15/h1-12,14,19H,13H2,(H,25,28)(H,26,27)(H,29,30)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIDMQZXZZBSFA-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)/C(=C\C2=CC(=CC=C2)Br)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[methyl(phenyl)amino]carbonyl}-4-morpholin-4-ylphenyl)thiophene-2-carboxamide](/img/structure/B5351290.png)
![5-(2-chloro-6-fluorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one acetate](/img/structure/B5351293.png)
![1-(4-fluorobenzyl)-5-[(2-methoxypyridin-3-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5351304.png)
![N-(2-ethoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5351316.png)
![3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351331.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5351339.png)
![4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5351347.png)
![N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5351354.png)
![(3S*,4S*)-1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5351355.png)

![N-(4-acetylphenyl)-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5351368.png)

![2-butyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5351378.png)